N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-3-4-12(11(2)7-10)8-14(18)17-15-13(9-16)5-6-19-15/h3-7H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDXIZVLPXJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Materials and Reagents
Starting Materials and Intermediates
Table 1: Primary materials required for synthesis
| Material | Role in Synthesis | Purity Requirement |
|---|---|---|
| 2,4-dimethylphenylacetic acid | Starting material | ≥98% |
| 2-aminothiophene-3-carbonitrile | Amine component | ≥98% |
| Thionyl chloride | Chlorinating agent | ≥99% |
| Triethylamine | Base | Anhydrous, ≥99% |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, ≥99.9% |
| Acetonitrile | Recrystallization solvent | HPLC grade |
| Anhydrous magnesium sulfate | Drying agent | ≥98% |
Preparation of 2,4-dimethylphenylacetyl chloride
The first step in the synthesis involves the conversion of 2,4-dimethylphenylacetic acid to its corresponding acid chloride. This transformation utilizes thionyl chloride as the chlorinating agent, similar to methods employed for other phenylacetic acid derivatives.
Synthesis Procedure
- Add 2,4-dimethylphenylacetic acid (0.1 mol) to a dry three-necked round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel.
- Heat the flask to 60-70°C under nitrogen atmosphere.
- Slowly add thionyl chloride (0.15 mol, 17.9 g) dropwise over 30 minutes.
- After complete addition, maintain the reaction temperature at 60-70°C for 8-10 hours.
- Monitor reaction progress using gas chromatography with methanol derivatization to confirm complete consumption of the starting acid.
- Once complete, remove excess thionyl chloride by vacuum distillation using a water pump.
- Collect the 2,4-dimethylphenylacetyl chloride by fractional distillation under reduced pressure (4-5 mmHg) at approximately 80-85°C.
Reaction Conditions and Optimization
Table 2: Optimal reaction conditions for acid chloride formation
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Temperature | 60-70°C | Lower temperatures result in slower reaction rates; higher temperatures may cause decomposition |
| Reaction time | 8-10 hours | Shorter times lead to incomplete conversion; longer times unnecessary once reaction is complete |
| Thionyl chloride excess | 1.5 equivalents | Ensures complete conversion; larger excess provides no additional benefit |
| Atmosphere | Nitrogen or argon | Prevents moisture from degrading acid chloride |
| Distillation pressure | 4-5 mmHg | Lower pressure prevents thermal decomposition during purification |
The reaction is exothermic, particularly during the initial addition of thionyl chloride, necessitating careful temperature control. The liberated sulfur dioxide gas should be trapped in an appropriate scrubbing system.
Chemical Reaction and Mechanism
The conversion of 2,4-dimethylphenylacetic acid to its acid chloride proceeds via the following reaction:
2,4-dimethylphenylCH₂COOH + SOCl₂ → 2,4-dimethylphenylCH₂COCl + SO₂ + HCl
The reaction mechanism involves nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of chloride and subsequent formation of the acyl chloride with release of sulfur dioxide and hydrogen chloride.
Synthesis of N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide
The second step involves the N-acylation of 2-aminothiophene-3-carbonitrile with the freshly prepared 2,4-dimethylphenylacetyl chloride. This reaction is analogous to the synthesis of similar heterocyclic amides reported in the literature.
Synthesis Procedure
- Dissolve 2-aminothiophene-3-carbonitrile (10 mmol, 1.24 g) in anhydrous tetrahydrofuran (12 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
- Add triethylamine (10 mmol, 1.01 g, 1.4 mL) to the solution.
- Cool the mixture to 0-5°C in an ice bath.
- Prepare a solution of freshly distilled 2,4-dimethylphenylacetyl chloride (11 mmol, approximately 2.0 g) in anhydrous tetrahydrofuran (10 mL).
- Slowly add the acid chloride solution to the cooled mixture dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 15 hours.
- Monitor reaction progress by thin-layer chromatography (ethyl acetate:hexane, 1:3).
- Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
- Wash the filtrate with water (3 × 20 mL) to remove remaining triethylammonium chloride.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from acetonitrile to obtain pure this compound.
Reaction Conditions and Optimization
Table 3: Optimal conditions for the N-acylation reaction
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | Initial addition at 0-5°C, then room temperature | Controls exothermic reaction during addition; room temperature sufficient for completion |
| Reaction time | 15 hours | Ensures complete conversion; prolonged reaction times show no improvement |
| Solvent | Tetrahydrofuran (THF) | Dissolves both reactants and facilitates reaction; dichloromethane is a viable alternative |
| Base | Triethylamine (1 equivalent) | Neutralizes HCl formed; excess base can promote side reactions |
| Acid chloride ratio | 1.1 equivalents | Slight excess ensures complete reaction; larger excess leads to purification difficulties |
| Addition rate | Dropwise over 30 minutes | Minimizes local heating and side reactions |
Characterization of this compound
Proper characterization of the synthesized compound is essential to confirm its identity and purity. Based on data from similar compounds, the following spectroscopic and analytical techniques are recommended.
Spectroscopic Analysis
FT-IR Spectroscopy
The expected characteristic absorption bands for this compound include:
Table 5: Characteristic IR absorption bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3200-3300 | Secondary amide N-H stretch |
| C≡N stretching | 2200-2240 | Nitrile group |
| C=O stretching | 1660-1690 | Amide carbonyl |
| Aromatic C=C | 1500-1600 | Aromatic ring vibrations |
| C-N stretching | 1400-1430 | Amide C-N bond |
| Thiophene C-S | 700-750 | C-S stretching in thiophene ring |
¹H NMR Spectroscopy
The expected signals in the ¹H NMR spectrum (400 MHz, DMSO-d₆) include:
Table 6: Expected ¹H NMR signals
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Methyl groups | 2.20-2.30 | s | 6H | 2,4-dimethylphenyl CH₃ groups |
| Methylene | 3.75-3.85 | s | 2H | -CH₂- adjacent to carbonyl |
| Aromatic | 6.90-7.10 | m | 2H | Dimethylphenyl ring protons |
| Aromatic | 7.20-7.40 | m | 3H | Thiophene and remaining phenyl protons |
| Amide N-H | 9.80-10.00 | s | 1H | Secondary amide proton |
¹³C NMR Spectroscopy
The expected signals in the ¹³C NMR spectrum (100 MHz, DMSO-d₆):
Table 7: Expected ¹³C NMR signals
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Methyl | 19.0-21.0 | 2,4-dimethylphenyl CH₃ groups |
| Methylene | 40.0-42.0 | -CH₂- adjacent to carbonyl |
| Cyano | 112.0-114.0 | C≡N carbon |
| Aromatic | 115.0-140.0 | Aromatic ring carbons |
| Carbonyl | 168.0-170.0 | C=O carbon |
Mass Spectrometry
The expected molecular ion peak [M+H]⁺ for C₁₅H₁₄N₂OS would be approximately m/z 271. Major fragmentation patterns would likely include loss of the acetyl group and cleavage at the amide bond.
Elemental Analysis
Table 8: Expected elemental analysis for C₁₅H₁₄N₂OS
| Element | Calculated (%) | Acceptable Range (%) |
|---|---|---|
| Carbon (C) | 66.64 | 66.40-66.90 |
| Hydrogen (H) | 5.22 | 5.10-5.35 |
| Nitrogen (N) | 10.36 | 10.20-10.50 |
| Sulfur (S) | 11.86 | 11.70-12.00 |
Physical Properties
Table 9: Expected physical properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting point | 165-170°C |
| Solubility | Soluble in acetonitrile, THF, DMSO; sparingly soluble in ethanol; insoluble in water |
| Stability | Stable at room temperature; sensitive to strong oxidizing agents |
Alternative Synthesis Approaches
While the acid chloride route is the most direct method for preparing this compound, alternative approaches can be considered for specific applications or to overcome limitations.
Coupling Agent Approach
This approach bypasses the acid chloride intermediate and directly couples 2,4-dimethylphenylacetic acid with 2-aminothiophene-3-carbonitrile using coupling reagents.
Table 10: Coupling agent comparison for direct amide formation
| Coupling Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| DCC/HOBt | DCM, 0°C to rt, 24h | No acid chloride handling; mild conditions | Difficult removal of dicyclohexylurea byproduct |
| HATU/DIPEA | DMF, 0°C to rt, 12h | High coupling efficiency; cleaner reaction | Expensive reagent; DMF difficult to remove |
| EDC·HCl/HOBt | DCM/DMF (9:1), rt, 24h | Water-soluble byproducts; easier workup | Moderate yields compared to acid chloride |
| T3P | EtOAc, 0°C to rt, 8h | Low epimerization risk; clean reaction | Relatively expensive; sensitive to moisture |
Mixed Anhydride Method
The mixed anhydride approach involves forming a reactive intermediate using alkyl chloroformates:
- React 2,4-dimethylphenylacetic acid with isobutyl chloroformate in the presence of N-methylmorpholine at -15°C.
- Add 2-aminothiophene-3-carbonitrile to the reaction mixture.
- Allow to warm to room temperature and stir for 6-8 hours.
This method typically provides yields of 50-55% but avoids the use of thionyl chloride.
One-Pot Synthesis Approach
For process efficiency, a one-pot synthesis can be developed that minimizes isolation of intermediates:
- Generate the acid chloride in situ in a suitable solvent (e.g., toluene or THF).
- Remove excess thionyl chloride under reduced pressure.
- Add a solution of 2-aminothiophene-3-carbonitrile and triethylamine directly to the reaction vessel.
- Complete the reaction and purify as described previously.
This approach can improve overall efficiency but may result in slightly lower yields (approximately 45-50%) due to side reactions.
Troubleshooting and Common Issues
Table 11: Common issues and their solutions
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield in acid chloride formation | Moisture contamination | Use anhydrous conditions; dry starting materials |
| Incomplete acylation | Degraded acid chloride | Use freshly prepared acid chloride; optimize addition rate |
| Impure final product | Side reactions | Optimize reaction temperature; improve purification process |
| Colored impurities | Oxidation of thiophene rings | Use inert atmosphere; add antioxidant during workup |
| Poor crystallization | Impurities preventing crystal formation | Use seeding; change recrystallization solvent |
| Failed coupling reaction | Steric hindrance | Increase reaction time; use more efficient coupling agent |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its unique structural features.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Acetamides
Structural and Electronic Effects
Electron-Withdrawing vs. The 2,4-dimethylphenyl group provides steric bulk and lipophilicity, which may influence solubility and membrane permeability compared to smaller substituents like thiophen-2-yl .
Biological Activity: Antioxidant and Antimicrobial Activity: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide exhibits moderate antioxidant (IC₅₀: 28 µM in DPPH assay) and antimicrobial activity (MIC: 32 µg/mL against S. aureus) due to its conjugated π-system and hydrogen-bonding capacity . Agrochemical Potential: N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide serves as a precursor for herbicides, leveraging the dichlorophenoxy group’s auxin-like activity .
Synthetic Accessibility :
- The two-step acyl chloride method (used for the target compound) offers higher yields (~85%) compared to multi-step syntheses required for tricyclic derivatives (e.g., ).
Key Research Findings
- Solubility: The 2,4-dimethylphenyl group increases hydrophobicity, likely reducing aqueous solubility compared to more polar analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
- Thermal Stability : Methyl substituents on the phenyl ring enhance thermal stability, as evidenced by higher melting points in dimethylphenyl derivatives (e.g., 216–220°C in ) versus thiophene-based analogs.
Biological Activity
N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide is an organic compound classified as an acetamide. It features a thiophene ring with a cyano group and an acetamide moiety linked to a dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions of suitable precursors.
- Introduction of the Cyano Group : Nucleophilic substitution reactions using cyanide salts are employed for this purpose.
- Formation of the Acetamide Moiety : This is accomplished by reacting an appropriate amine with acetic anhydride or acetyl chloride.
- Coupling with Dimethylphenyl Group : The final step involves cross-coupling reactions, such as Suzuki or Heck reactions, to link the thiophene derivative with the dimethylphenyl group.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of this compound. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay indicated that this compound exhibits moderate antioxidant activity. The mechanism behind this activity may involve the scavenging of free radicals, which contributes to its potential therapeutic effects in oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Using the microdilution method, it was found to demonstrate significant activity against various microbial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Showed activity against Escherichia coli.
- Yeasts : Significant effects noted against Candida glabrata and Candida krusei.
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It may modulate their activities, leading to therapeutic effects through pathways that include enzyme inhibition and receptor binding .
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action associated with this compound:
-
Study on Antioxidant Properties :
- Conducted using ABTS assay.
- Result: Moderate antioxidant activity observed.
-
Investigation of Antimicrobial Effects :
- Utilized microdilution methods against various strains.
- Result: Significant antimicrobial activity against both bacterial and yeast strains noted.
- Computational Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-cyanothiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide, and how can purity be ensured?
- Methodology : Multi-step synthesis involving substitution, condensation, and cyclization reactions under controlled conditions (e.g., inert atmosphere, temperature gradients). Solvent selection (e.g., DMF or toluene) and catalysts (e.g., triethylamine) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity and purity .
Q. How can the compound’s structure be unambiguously confirmed?
- Methodology : Use X-ray crystallography (via SHELX software ) for definitive stereochemical analysis. Complementary techniques include FT-IR spectroscopy (to confirm functional groups like the cyanothiophene moiety) and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies using HPLC or UPLC to monitor degradation products. Solubility profiles in polar (e.g., DMSO) vs. non-polar solvents (e.g., chloroform) should be evaluated to guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodology : Apply density-functional theory (DFT) (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This aids in rationalizing regioselectivity in electrophilic substitution reactions or predicting binding affinities to biological targets .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity)?
- Methodology : Conduct dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines to establish IC₅₀ values. Cross-validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Differences may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition potential?
- Methodology : Synthesize analogs with modifications to the cyanothiophene or 2,4-dimethylphenyl moieties. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays or phosphorylation inhibition assays . Molecular docking (e.g., AutoDock Vina) can identify key binding interactions .
Q. What experimental designs mitigate synthetic challenges like low yields in amide bond formation?
- Methodology : Employ coupling reagents (e.g., HATU, EDCI) to activate carboxyl groups. Optimize reaction stoichiometry and monitor progress via TLC or in-situ IR. For sterically hindered intermediates, microwave-assisted synthesis may enhance reaction efficiency .
Q. How does the compound’s metabolic stability in hepatic microsomes inform its drug-likeness?
- Methodology : Perform in vitro metabolic assays using liver microsomes (human/rodent) to measure clearance rates. LC-MS/MS quantifies parent compound degradation and metabolite formation. Compare results with established pharmacokinetic thresholds for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
